(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone
Description
Properties
IUPAC Name |
[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFIN2O2/c24-20-5-2-6-21(25)19(20)14-30-18-4-1-3-16(13-18)22-11-12-28(27-22)23(29)15-7-9-17(26)10-8-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBLONSMMNFJPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C3=NN(C=C3)C(=O)C4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is C23H16ClFN2O2, with a molecular weight of approximately 406.84 g/mol. The structure includes a pyrazole ring connected to phenyl and iodo-substituted moieties, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H16ClFN2O2 |
| Molecular Weight | 406.84 g/mol |
| Purity | >90% |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization with chlorinated and iodinated groups. A common synthetic route includes:
- Formation of the Pyrazole Ring : Starting from appropriate hydrazones and carbonyl compounds.
- Substitution Reactions : Introducing chloro and iodo groups through electrophilic aromatic substitution.
- Final Coupling : Linking the pyrazole to the phenyl group via a methanone linkage.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. A study demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines, including breast and colorectal cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of pathogenic bacteria and fungi. In vitro assays revealed that it effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Enzyme Inhibition
The biological activity of this compound is also linked to its ability to inhibit specific enzymes involved in disease pathways. For instance, it has been evaluated as an inhibitor of glycogen phosphorylase, which plays a crucial role in glucose metabolism.
Case Studies
- Anticancer Efficacy : In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were tested against MCF-7 breast cancer cells, showing IC50 values in the low micromolar range, indicating potent activity.
- Antimicrobial Testing : A recent publication in Antimicrobial Agents and Chemotherapy reported that derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against several bacterial strains, suggesting strong antimicrobial potential.
The precise mechanism by which this compound exerts its biological effects involves:
- Interaction with Cellular Targets : Binding to specific receptors or enzymes that modulate cell signaling pathways.
- Induction of Apoptosis : Triggering programmed cell death through mitochondrial pathways.
- Inhibition of Metabolic Enzymes : Blocking enzymes critical for tumor growth or microbial survival.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related pyrazole derivatives:
Key Observations:
Substituent Diversity: The iodine in the target compound contrasts with lighter halogens (e.g., bromine in ) or non-halogen groups (e.g., methoxy in ). Iodine’s large atomic radius may enhance π-stacking interactions in biological targets but could reduce metabolic stability.
Core Structure Variations :
- Dihydro-pyrazoles (e.g., ) exhibit partial saturation, reducing planarity and possibly altering membrane permeability compared to the fully aromatic pyrazole in the target compound.
- Benzothiazole hybrids () introduce heterocyclic diversity, which may enhance antitumor activity through DNA intercalation.
Bioactivity Trends: Pyrazole derivatives with electron-deficient aromatic groups (e.g., 4-iodophenyl, trifluoromethyl ) often show kinase inhibition or antimicrobial activity due to enhanced target interaction. Amino-substituted pyrazoles () may improve solubility but reduce metabolic stability compared to halogenated analogs.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Heavy halogens (iodine) may slow oxidative metabolism, whereas trifluoromethyl groups () are metabolically resistant but prone to bioaccumulation.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyrazole derivatives with halogenated aryl ketones. Key steps include:
- Protection/deprotection strategies for reactive hydroxyl or amino groups (e.g., benzyloxy groups) to prevent side reactions.
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions involving iodophenyl groups.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve reaction yields by stabilizing intermediates .
- Purity control : Use HPLC or LC-MS to confirm the absence of unreacted intermediates, particularly iodinated byproducts .
Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the pyrazole ring (δ ~6.5–7.5 ppm), iodophenyl group (distinct deshielding due to iodine’s electronegativity), and benzyloxy substituents (δ ~4.5–5.5 ppm for CH₂ groups). Compare with analogous compounds (e.g., ’s pyrazoline derivatives) .
- X-ray crystallography : Resolve stereoelectronic effects, such as torsional angles between the pyrazole and iodophenyl moieties, critical for understanding π-π stacking in crystal lattices .
- IR spectroscopy : Confirm carbonyl (C=O) stretches (~1680 cm⁻¹) and aryl-ether (C-O-C) vibrations (~1250 cm⁻¹) .
Advanced Research Questions
Q. What experimental strategies mitigate contradictions in bioactivity data across studies (e.g., variable IC₅₀ values)?
- Methodological Answer :
- Standardize assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts).
- Validate target engagement : Use orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition assays) to confirm bioactivity .
- Address batch variability : Characterize compound purity (≥95% via HPLC) and confirm stability under assay conditions (e.g., degradation via LC-MS over 24 hours) .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?
- Methodological Answer :
- DFT studies : Optimize geometry using B3LYP/6-31G(d) basis sets to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Molecular docking : Screen against kinases or GPCRs using AutoDock Vina. Prioritize binding poses where the iodophenyl group occupies hydrophobic pockets (e.g., ATP-binding sites in kinases) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key residues (e.g., hydrogen bonds with pyrazole N-H groups) .
Q. What are the limitations of current SAR studies for this compound, and how can they be addressed?
- Methodological Answer :
- Limitations : Limited diversity in substituent libraries (e.g., lack of electron-withdrawing groups on the benzyloxy moiety).
- Solutions :
- Synthesize analogs with varied substituents (e.g., nitro, cyano) on the benzyloxy group to probe electronic effects.
- Use high-throughput screening to correlate substituent patterns with bioactivity (e.g., antimicrobial vs. anticancer profiles) .
Data Analysis & Experimental Design
Q. How should researchers design stability studies to account for organic degradation during long-term experiments?
- Methodological Answer :
- Sample storage : Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation/hydrolysis of the iodophenyl group.
- Degradation markers : Monitor via LC-MS for peaks corresponding to dehalogenation (loss of iodine) or ester hydrolysis .
- Accelerated stability testing : Expose to elevated temperatures (40–60°C) and measure degradation kinetics using Arrhenius plots .
Q. What statistical approaches reconcile conflicting data in dose-response studies?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals.
- Outlier detection : Apply Grubbs’ test to exclude data points deviating by >2σ from the mean.
- Meta-analysis : Pool data from independent replicates (n ≥ 3) and use random-effects models to account for inter-study variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
